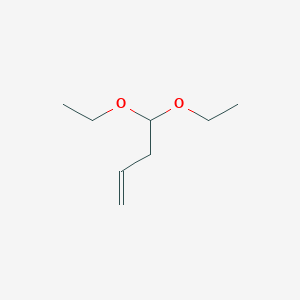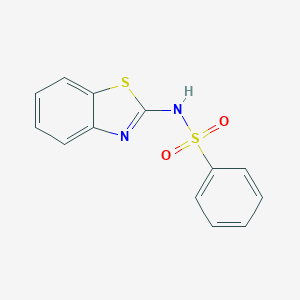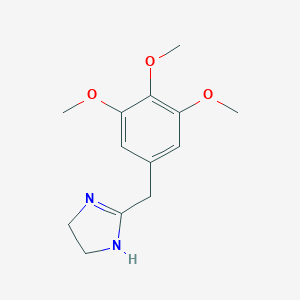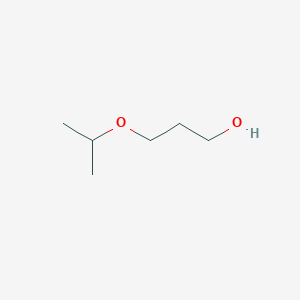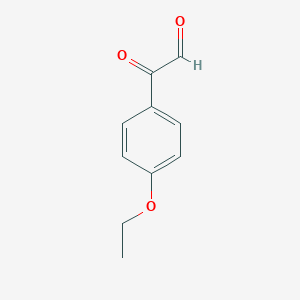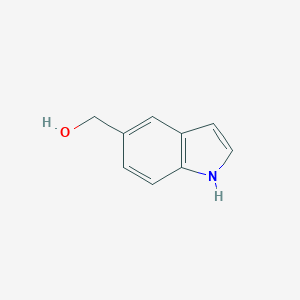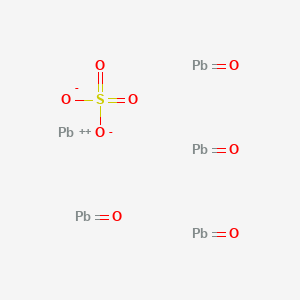
Pentalead tetraoxide sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalead tetraoxide sulphate (PTO) is a chemical compound that has gained significant attention due to its unique properties and potential applications in scientific research. PTO is a highly oxidizing agent that can be synthesized through various methods. In
Mechanism of Action
Pentalead tetraoxide sulphate is a highly oxidizing agent that can promote the oxidation of organic compounds. The mechanism of action of Pentalead tetraoxide sulphate involves the transfer of electrons from the organic compound to Pentalead tetraoxide sulphate, resulting in the formation of free radicals that can further react with other compounds.
Biochemical and Physiological Effects:
Pentalead tetraoxide sulphate has been shown to have potential biochemical and physiological effects. Pentalead tetraoxide sulphate can induce oxidative stress in cells, leading to cell damage and death. Pentalead tetraoxide sulphate can also affect the activity of enzymes and alter the expression of genes involved in various biological processes.
Advantages and Limitations for Lab Experiments
Pentalead tetraoxide sulphate has several advantages for lab experiments, including its high oxidizing power and versatility in various applications. However, Pentalead tetraoxide sulphate can also be highly reactive and potentially hazardous, requiring careful handling and storage.
Future Directions
There are several future directions for the use of Pentalead tetraoxide sulphate in scientific research. One direction is the development of Pentalead tetraoxide sulphate-based catalysts for organic synthesis and biocatalysis. Another direction is the use of Pentalead tetraoxide sulphate in environmental remediation, such as the degradation of emerging pollutants in water and soil. Additionally, the use of Pentalead tetraoxide sulphate in energy storage and conversion technologies, such as rechargeable batteries and fuel cells, is an area of active research.
Conclusion:
Pentalead tetraoxide sulphate is a highly oxidizing agent with potential applications in various scientific research fields. The synthesis of Pentalead tetraoxide sulphate requires careful control of the reaction conditions, and its use requires careful handling and storage. Pentalead tetraoxide sulphate has shown potential biochemical and physiological effects, and its versatility in various applications makes it a promising compound for future research.
Synthesis Methods
Pentalead tetraoxide sulphate can be synthesized through various methods, including the reaction of lead dioxide with lead sulfate, the reaction of lead oxide with lead peroxide, and the reaction of lead dioxide with lead peroxide. The synthesis of Pentalead tetraoxide sulphate requires careful control of the reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity.
Scientific Research Applications
Pentalead tetraoxide sulphate has been used in various scientific research applications, including biocatalysis, environmental remediation, and energy storage. Pentalead tetraoxide sulphate can act as an oxidizing agent in biocatalysis, promoting the oxidation of organic compounds in the presence of enzymes. In environmental remediation, Pentalead tetraoxide sulphate can be used to degrade organic pollutants in water and soil. In energy storage, Pentalead tetraoxide sulphate can be used as a cathode material in rechargeable batteries.
properties
CAS RN |
12065-90-6 |
|---|---|
Molecular Formula |
H8O8Pb5S-2 |
Molecular Weight |
1196.0602 |
IUPAC Name |
lead(2+);oxolead;sulfate |
InChI |
InChI=1S/H2O4S.4O.5Pb/c1-5(2,3)4;;;;;;;;;/h(H2,1,2,3,4);;;;;;;;;/q;;;;;;;;;+2/p-2 |
InChI Key |
IEDSLOIBAIGCMQ-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



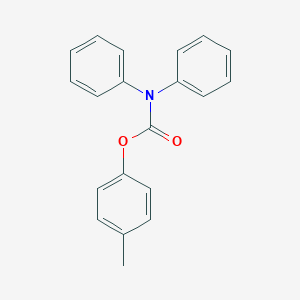
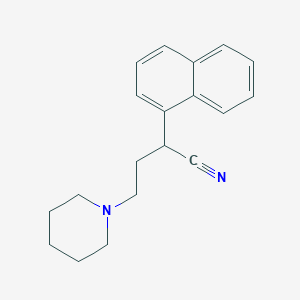
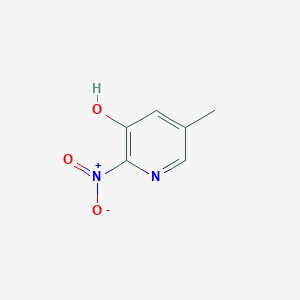
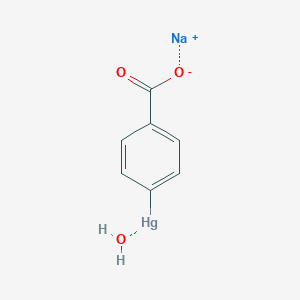
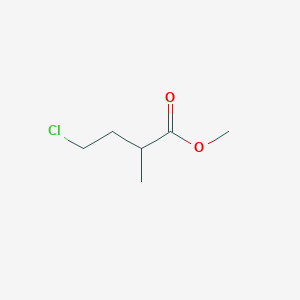

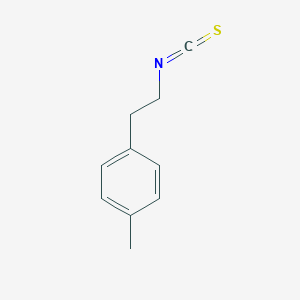
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
